Matrix Effect Elimination: Ivermectin B1a-d2 vs. Unlabeled Ivermectin Quantification
When Ivermectin B1a-d2 is employed as the internal standard in LC-MS/MS analysis of human plasma and whole blood, no detectable matrix effects or carryover are observed, whereas methods relying on unlabeled ivermectin alone cannot correct for matrix-induced ion suppression or enhancement [1]. The deuterated IS co-elutes with the target analyte and compensates for any sample-to-sample variability in ionization efficiency, enabling robust quantification across biological matrices.
| Evidence Dimension | Matrix effects (ion suppression/enhancement) and carryover |
|---|---|
| Target Compound Data | No matrix effects detected; no carryover observed |
| Comparator Or Baseline | Unlabeled ivermectin B1a (analyte only, without deuterated IS): matrix effects cannot be corrected; variability in recovery and ionization remains unaddressed |
| Quantified Difference | Matrix effects: Not detected vs. Uncorrected (qualitative difference); Carryover: Absent vs. Potential residual signal |
| Conditions | Human plasma and whole blood; Agilent Poroshell 120 EC-C18 column (50 mm × 3.0 mm, 2.7 µm); mobile phase: acetonitrile:2 mM ammonium formate with 0.5% formic acid (90:10, v/v); triple quadrupole MS in positive ionization mode; concentration range 0.970-384 ng/mL [1] |
Why This Matters
Matrix effects are a leading source of quantitative inaccuracy in bioanalysis; the demonstrated absence of matrix effects when using Ivermectin B1a-d2 directly supports regulatory compliance with FDA and EMA bioanalytical method validation guidelines.
- [1] Kaewkhao N, et al. Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Res. 2024;9:213. View Source
